Reglitazar

Description

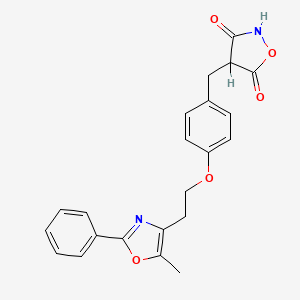

Structure

3D Structure

Properties

Key on ui mechanism of action |

Reglixane is an agonist of peroxisome proliferator-activated receptor (PPAR) gamma and alpha. |

|---|---|

CAS No. |

170861-63-9 |

Molecular Formula |

C22H20N2O5 |

Molecular Weight |

392.4 g/mol |

IUPAC Name |

4-[[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methyl]-1,2-oxazolidine-3,5-dione |

InChI |

InChI=1S/C22H20N2O5/c1-14-19(23-21(28-14)16-5-3-2-4-6-16)11-12-27-17-9-7-15(8-10-17)13-18-20(25)24-29-22(18)26/h2-10,18H,11-13H2,1H3,(H,24,25) |

InChI Key |

QBQLYIISSRXYKL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)CC4C(=O)NOC4=O |

Appearance |

Solid powder |

Other CAS No. |

170861-63-9 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Reglitazar; JTT-501; PNU-182716; PNU-716; JTT501; PNU182716; PNU716; FK-614; FK614; Reglixane. |

Origin of Product |

United States |

Foundational & Exploratory

Reglitazar's Dual Agonist Mechanism of Action on Peroxisome Proliferator-Activated Receptors (PPAR) Alpha and Gamma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reglitazar, also known as JTT-501, is a small molecule, isoxazolidine-3,5-dione derivative that was developed for the treatment of type 2 diabetes.[1][2] It is distinguished as the first non-thiazolidenedione insulin sensitizer to advance to clinical trials.[1] The primary mechanism of action for Reglitazar is its function as a dual agonist for both Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[3][4] This dual agonism provides a therapeutic approach intended to concurrently address both insulin resistance and diabetic dyslipidemia. Although its development reached Phase II clinical trials, a comprehensive understanding of its molecular interactions and downstream effects remains critical for the broader field of PPAR modulator drug discovery.

Molecular Structure:

-

IUPAC Name: 4-[[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methyl]-1,2-oxazolidine-3,5-dione

-

Molecular Formula: C₂₂H₂₀N₂O₅

-

Molecular Weight: 392.4 g/mol

Core Mechanism of Action: Dual PPARα and PPARγ Agonism

Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily. Upon activation by a ligand like Reglitazar, the receptor undergoes a conformational change, forms a heterodimer with the retinoid X receptor (RXR), and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This binding initiates the transcription of genes involved in lipid metabolism and glucose homeostasis.

Reglitazar uniquely activates both PPARα and PPARγ isoforms, combining the lipid-modulating effects of the former with the insulin-sensitizing effects of the latter.

Interaction with PPARα

PPARα is predominantly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, kidney, and skeletal muscle. Its activation is central to regulating lipid metabolism. Reglitazar demonstrates potent activation of PPARα.

Downstream Signaling Pathway (PPARα): Activation of PPARα by Reglitazar in hepatocytes initiates a cascade of events primarily aimed at reducing circulating triglycerides and increasing fatty acid oxidation.

-

Increased Fatty Acid Uptake and β-Oxidation: Reglitazar upregulates the expression of genes involved in fatty acid transport (e.g., fatty acid translocase) and mitochondrial and peroxisomal β-oxidation, such as Carnitine Palmitoyltransferase 1 (CPT1) and Acyl-CoA Oxidase (ACO).

-

Lipoprotein Metabolism: It modulates lipoprotein levels by increasing the synthesis of Apolipoprotein A1 (ApoA1), a key component of high-density lipoprotein (HDL), and decreasing the expression of Apolipoprotein CIII (ApoCIII), an inhibitor of lipoprotein lipase. This leads to increased clearance of triglyceride-rich particles.

-

Reduced Triglyceride Synthesis: The PPARα component of Reglitazar contributes to the inhibition of triglyceride biosynthesis in the liver.

Interaction with PPARγ

PPARγ is most abundantly expressed in adipose tissue, where it is a master regulator of adipogenesis, but is also found in other tissues like macrophages. Its activation is key to improving whole-body insulin sensitivity. Reglitazar is a potent activator of PPARγ, with a maximal activation similar to that of the thiazolidinedione (TZD) rosiglitazone.

Downstream Signaling Pathway (PPARγ): In adipocytes, Reglitazar's activation of PPARγ enhances insulin action and modulates adipokine secretion.

-

Improved Insulin Sensitivity: Reglitazar upregulates the expression of genes involved in insulin signaling, most notably Glucose Transporter 4 (GLUT4), leading to increased insulin-dependent glucose uptake into adipocytes.

-

Adipogenesis and Lipid Storage: It promotes the differentiation of pre-adipocytes into mature adipocytes capable of storing fatty acids, thereby reducing circulating free fatty acids. This is marked by an increase in genes like adipocyte Protein 2 (aP2) and Glycerol-3-Phosphate Dehydrogenase (G3PDH).

-

Anti-inflammatory Effects: Reglitazar has been shown to reduce the secretion of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNFα) from adipocytes.

-

Macrophage Cholesterol Efflux: In macrophages, PPARγ activation by Reglitazar increases the expression of the ABCA1 transporter, promoting reverse cholesterol efflux, an athero-protective mechanism.

Data Presentation: Quantitative Summary

The dual agonist activity of Reglitazar has been quantified in various in vitro and clinical settings. The following tables summarize the key data.

Table 1: In Vitro Receptor Activation Profile

This table compares the potency of Reglitazar (referred to as Ragaglitazar in the source) against selective PPAR agonists in a transactivation assay.

| Receptor | Compound | EC₅₀ (Concentration for 50% Maximal Activation) | Relative Potency |

| PPARγ | Reglitazar | 324 nM | Less potent than Rosiglitazone, but with similar maximal activation. |

| Rosiglitazone | 196 nM | High-potency selective agonist. | |

| PPARα | Reglitazar | 270 nM | Significantly more potent than WY 14,643. |

| WY 14,643 | 8.1 µM (8100 nM) | Lower-potency selective agonist. |

Table 2: Summary of Clinical Efficacy (Dose-Ranging Study)

This table presents the mean percentage change from baseline in key metabolic parameters after 12 weeks of treatment in hypertriglyceridemic type 2 diabetic subjects.

| Parameter | 1 mg Reglitazar | 4 mg Reglitazar | 10 mg Reglitazar |

| Fasting Plasma Glucose | -48 mg/dl | -74 mg/dl | -77 mg/dl |

| Triglycerides | -40% | -62% | -51% |

| Free Fatty Acids | -36% | -54% | -62% |

| Apolipoprotein B | -13% | -29% | -25% |

| LDL Cholesterol | Not Significant | -14% | -19% |

| Total Cholesterol | Not Significant | -16% | -15% |

| HDL Cholesterol | +20% | +31% | Not Significant |

| A1C | -0.5% | -1.3% | -1.1% |

Note: All listed changes were statistically significant compared with placebo, except where noted.

Experimental Protocols

The characterization of Reglitazar's activity relies on standardized experimental methodologies. A core technique is the in vitro cell-based reporter transactivation assay.

Cell-Based Reporter Transactivation Assay

This assay is used to determine the ability of a compound to activate a specific nuclear receptor and drive the expression of a reporter gene.

Objective: To quantify the dose-dependent activation of PPARα and PPARγ by Reglitazar.

Methodology:

-

Cell Culture: An appropriate cell line (e.g., HEK293 or COS-1) is cultured under standard conditions (e.g., 37°C, 5% CO₂).

-

Transient Transfection: Cells are co-transfected with three plasmids:

-

Expression Vector: A plasmid containing the coding sequence for the ligand-binding domain (LBD) of either human PPARα or PPARγ, fused to the GAL4 DNA-binding domain (DBD).

-

Reporter Vector: A plasmid containing a luciferase reporter gene downstream of a GAL4 upstream activation sequence (UAS).

-

Internal Control Vector: A plasmid expressing a different reporter (e.g., β-galactosidase) under a constitutive promoter (e.g., CMV) to normalize for transfection efficiency.

-

-

Compound Treatment: Post-transfection, cells are treated with a range of concentrations of Reglitazar, a positive control (e.g., WY 14,643 for PPARα, Rosiglitazone for PPARγ), and a vehicle control (e.g., DMSO) for 18-24 hours.

-

Cell Lysis and Reporter Assay: Cells are lysed, and the activity of luciferase and the internal control reporter are measured using a luminometer and spectrophotometer, respectively.

-

Data Analysis: Luciferase activity is normalized to the internal control. The fold activation relative to the vehicle control is calculated for each compound concentration. Dose-response curves are generated using non-linear regression to determine the EC₅₀ value.

Conclusion

Reglitazar operates through a potent dual-agonist mechanism, simultaneously activating PPARα and PPARγ. Its PPARα activity robustly targets lipid metabolism, primarily in the liver, to reduce triglycerides and modulate lipoprotein profiles. Concurrently, its PPARγ agonism enhances insulin sensitivity by improving glucose uptake in peripheral tissues and exerting anti-inflammatory effects. Quantitative data from both in vitro assays and clinical trials confirm this balanced profile, demonstrating dose-dependent improvements in glycemic control and dyslipidemia. While development was not continued, the detailed study of Reglitazar's mechanism provides a valuable framework for the rational design of next-generation metabolic disease therapeutics targeting the PPAR family of nuclear receptors.

References

- 1. Reglitazar | C22H20N2O5 | CID 154000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Ragaglitazar: a novel PPARα & PPARγ agonist with potent lipid-lowering and insulin-sensitizing efficacy in animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biochemical mechanism of insulin sensitization, lipid modulation and anti-atherogenic potential of PPAR alpha/gamma dual agonist: Ragaglitazar - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Pharmacodynamics of Dual PPARα/γ Agonists in Diabetic Models: A Technical Overview

A Note on Terminology: This whitepaper focuses on the preclinical pharmacodynamics of dual peroxisome proliferator-activated receptor (PPAR) alpha and gamma agonists, a class of drugs often referred to as "glitazars." While the initial query specified "Reglitazar," publicly available scientific literature predominantly features the compounds Saroglitazar and Ragaglitazar . It is presumed that the intended subject of inquiry falls within this class of therapeutic agents. This document will therefore synthesize the available preclinical data for Saroglitazar and Ragaglitazar as representative examples of dual PPARα/γ agonists in diabetic models.

Introduction

Diabetes mellitus, particularly Type 2, is characterized by insulin resistance and dyslipidemia, significantly increasing the risk of cardiovascular complications. Dual PPARα/γ agonists represent a therapeutic approach that simultaneously addresses both hyperglycemia and dyslipidemia.[1][2] By activating PPARα, these agents primarily influence lipid metabolism, while PPARγ activation enhances insulin sensitivity.[1][2] This document provides a comprehensive overview of the preclinical pharmacodynamic properties of Saroglitazar and Ragaglitazar in various diabetic animal models, detailing their effects on key metabolic parameters and the experimental methodologies employed.

Mechanism of Action: PPARα and PPARγ Signaling Pathways

Dual PPARα/γ agonists exert their effects by binding to and activating two distinct peroxisome proliferator-activated receptors, each initiating a cascade of gene expression changes that collectively improve metabolic homeostasis.

PPARα Signaling Pathway

Activation of PPARα, predominantly expressed in tissues with high fatty acid catabolism such as the liver, heart, and skeletal muscle, leads to a reduction in circulating triglycerides.[3] This is achieved through the upregulation of genes involved in fatty acid uptake, β-oxidation, and the downregulation of apolipoprotein C-III (Apo C-III), an inhibitor of lipoprotein lipase.

PPARγ Signaling Pathway

PPARγ is highly expressed in adipose tissue and plays a critical role in adipocyte differentiation, lipid storage, and insulin sensitization. Activation of PPARγ by glitazars leads to an increase in the expression of genes that promote glucose uptake in peripheral tissues, such as GLUT4, and enhance insulin signaling. This results in improved glycemic control.

Experimental Protocols in Preclinical Diabetic Models

The preclinical evaluation of dual PPARα/γ agonists typically involves the use of well-established diabetic and dyslipidemic animal models.

Animal Models

-

db/db Mice: These mice have a mutation in the leptin receptor gene, leading to obesity, insulin resistance, and hyperglycemia, closely mimicking human Type 2 diabetes.

-

Zucker fa/fa Rats: These rats also possess a mutation in the leptin receptor, resulting in obesity, hyperlipidemia, and insulin resistance.

-

High-Fat Diet (HFD)-Fed Rodents: Induction of diabetes and dyslipidemia through a high-fat diet in animals like Sprague-Dawley rats and Syrian golden hamsters is a common model to study metabolic syndrome.

-

Chemically-Induced Diabetes Models: Administration of substances like streptozotocin (STZ) can be used to induce diabetes by destroying pancreatic β-cells.

General Experimental Workflow

The following diagram illustrates a typical workflow for a preclinical pharmacodynamic study of a dual PPARα/γ agonist in a diabetic model.

Key Pharmacodynamic Assessments

-

Oral Glucose Tolerance Test (OGTT): Measures the ability of the animal to clear a glucose load, providing an indication of insulin sensitivity.

-

Insulin Tolerance Test (ITT): Assesses the response to exogenous insulin, directly measuring insulin sensitivity.

-

Hyperinsulinemic-Euglycemic Clamp: Considered the gold standard for assessing insulin sensitivity, this technique measures the amount of glucose required to maintain a normal blood glucose level during a constant insulin infusion.

-

Biochemical Analysis: Measurement of plasma/serum levels of glucose, insulin, triglycerides, total cholesterol, HDL-C, LDL-C, and free fatty acids.

Quantitative Pharmacodynamic Data

The following tables summarize the key preclinical pharmacodynamic findings for Saroglitazar and Ragaglitazar in various diabetic models.

Effects of Saroglitazar in Diabetic Models

| Animal Model | Treatment Duration | Dose (mg/kg/day) | % Change in Glucose | % Change in Triglycerides | % Change in Insulin | Reference |

| db/db mice | 12 days | 3 | -64.6 | -54.9 | -91 (at 1 mg/kg) | |

| Zucker fa/fa rats | 15 days | 3 | -51.5 (AUCglucose) | -81.7 | -84.8 | |

| Swiss albino mice | 6 days | 10 | N/A | -75.8 | N/A | |

| High-fat/high-cholesterol fed Syrian golden hamsters | 14 days | 10 | N/A | -89.8 | N/A |

Effects of Ragaglitazar in Diabetic Models

| Animal Model | Treatment Duration | Dose (mg/kg/day) | % Change in Glucose | % Change in Triglycerides | % Change in Insulin | Reference |

| ob/ob mice | 9 days | 10 | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction | |

| Zucker fa/fa rats | 9 days | 3 | N/A | -74 | -53 | |

| High-fat fed rats | 6 days | N/A | N/A | ED50 = 3.95 mg/kg | N/A | |

| High-fat fed hamsters | 15 days | 1 | N/A | -83 | N/A |

Conclusion

The preclinical data for Saroglitazar and Ragaglitazar demonstrate their efficacy as dual PPARα/γ agonists in various animal models of diabetes and dyslipidemia. These agents consistently show significant improvements in glycemic control, evidenced by reductions in blood glucose and insulin levels, and a potent lipid-lowering effect, particularly on triglycerides. The observed pharmacodynamic effects are consistent with their mechanism of action involving the activation of both PPARα and PPARγ signaling pathways. These preclinical findings have provided a strong rationale for the clinical development of glitazars for the treatment of diabetic dyslipidemia. Further research and clinical trials are essential to fully elucidate their long-term safety and cardiovascular benefits in the human population.

References

The Impact of Dual PPARα/γ Agonism on Insulin Sensitivity and Glucose Uptake: A Technical Overview of Reglitazar and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dual peroxisome proliferator-activated receptor (PPAR) alpha and gamma agonists, exemplified by compounds such as Saroglitazar and Ragaglitazar, represent a significant therapeutic strategy for managing metabolic disorders characterized by insulin resistance and dyslipidemia. This technical guide provides an in-depth analysis of the molecular mechanisms by which these agents, herein collectively reviewed under the investigational name "Reglitazar," enhance insulin sensitivity and promote glucose uptake in peripheral tissues. Through the activation of PPARγ, these compounds orchestrate a complex signaling cascade that culminates in the translocation of glucose transporter 4 (GLUT4) to the plasma membrane of insulin-sensitive cells, thereby facilitating glucose influx from the bloodstream. This document consolidates quantitative data from key preclinical and clinical studies, details the experimental protocols for assessing these effects, and visually represents the core signaling pathways and experimental workflows.

Introduction

Insulin resistance, a hallmark of type 2 diabetes and metabolic syndrome, is characterized by an impaired response of key metabolic tissues, such as skeletal muscle and adipose tissue, to insulin. This leads to reduced glucose uptake and hyperglycemia. Dual PPARα/γ agonists, or "glitazars," were developed to concurrently address both the dyslipidemia (via PPARα activation) and insulin resistance (via PPARγ activation) that are often intertwined in these conditions.[1] Reglitazar and its analogs function as nuclear receptor agonists. Upon binding to PPARγ, they form a heterodimer with the retinoid X receptor (RXR), which then binds to PPAR response elements (PPREs) in the promoter regions of target genes, modulating their transcription.[2] This transcriptional regulation is central to the insulin-sensitizing effects of these compounds.

Molecular Mechanism of Action: Enhancing Insulin Sensitivity

The primary mechanism by which Reglitazar and its analogs improve insulin sensitivity is through the activation of PPARγ in insulin-sensitive tissues, particularly adipose tissue and skeletal muscle.[3][4]

PPARγ-Mediated Insulin Signaling Cascade

Activation of PPARγ by Reglitazar initiates a cascade of events that potentiates the insulin signaling pathway. A crucial downstream effect is the enhanced expression and translocation of the insulin-sensitive glucose transporter, GLUT4.[5] The binding of insulin to its receptor (IR) on the cell surface triggers the autophosphorylation of the receptor and the subsequent phosphorylation of insulin receptor substrate (IRS) proteins. Phosphorylated IRS proteins serve as docking sites for phosphoinositide 3-kinase (PI3K), which, upon activation, phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates phosphoinositide-dependent kinase-1 (PDK1) and Akt (also known as protein kinase B). Activated Akt then phosphorylates a number of downstream targets, including AS160 (Akt substrate of 160 kDa), which relieves its inhibitory effect on Rab GTPases, allowing for the translocation of GLUT4-containing storage vesicles (GSVs) to the plasma membrane.

PPARγ activation by Reglitazar is thought to enhance this pathway at multiple nodes, including by increasing the expression of key signaling intermediates and GLUT4 itself.

Quantitative Effects on Insulin Sensitivity and Glucose Metabolism

Preclinical and clinical studies have demonstrated the potent effects of Reglitazar analogs on markers of insulin sensitivity and glucose control.

Preclinical Data

In animal models of insulin resistance and diabetes, such as db/db mice and Zucker fa/fa rats, these compounds have shown significant improvements in metabolic parameters.

| Parameter | Animal Model | Treatment | Dose | Duration | % Change from Control/Baseline | Reference |

| Fasting Plasma Glucose | db/db mice | Saroglitazar | 3 mg/kg | 12 days | ↓ 64.6% | |

| db/db mice | Ragaglitazar | >0.03 mg/kg (ED50) | 9 days | Significant ↓ | ||

| Serum Insulin | db/db mice | Saroglitazar | 1 mg/kg | 12 days | ↓ 91% | |

| Zucker fa/fa rats | Ragaglitazar | 3 mg/kg | 9 days | ↓ 53% | ||

| Oral Glucose Tolerance (AUC) | db/db mice | Saroglitazar | 1 mg/kg | 12 days | ↓ 59% | |

| Serum Triglycerides | db/db mice | Saroglitazar | 3 mg/kg | 12 days | ↓ 54.9% | |

| Zucker fa/fa rats | Ragaglitazar | 3 mg/kg | 9 days | ↓ 74% |

Clinical Data

In clinical trials involving patients with type 2 diabetes and dyslipidemia, Saroglitazar has demonstrated significant improvements in glycemic control and lipid profiles.

| Parameter | Study Population | Treatment | Dose | Duration | Change from Baseline | Reference |

| HbA1c | Prediabetes & Dyslipidemia | Saroglitazar | 4 mg | 24 weeks | ↓ from 6.3% to 5.5% | |

| Diabetic Dyslipidemia | Saroglitazar | 4 mg | 52 weeks | ↓ 0.8% (absolute) | ||

| Fasting Plasma Glucose | Diabetic Dyslipidemia | Saroglitazar | 4 mg | Not specified | Significant ↓ | |

| Serum Triglycerides | Prediabetes & Dyslipidemia | Saroglitazar | 4 mg | 24 weeks | ↓ from 348 to 216.4 mg/dl | |

| Diabetic Dyslipidemia (>500 mg/dl) | Saroglitazar | 4 mg | 12 weeks | ↓ from 669.93 to 268.72 mg/dl |

Experimental Protocols

The assessment of Reglitazar's effects on insulin sensitivity and glucose uptake involves a variety of in vitro and in vivo assays.

In Vitro 2-Deoxy-D-Glucose (2-DG) Uptake Assay

This assay measures the uptake of a glucose analog, 2-DG, in cultured cells (e.g., 3T3-L1 adipocytes or L6 myotubes) to quantify glucose transport.

Principle: 2-DG is taken up by glucose transporters and phosphorylated by hexokinase to 2-DG-6-phosphate (2-DG6P). 2-DG6P cannot be further metabolized and accumulates intracellularly, providing a measure of glucose uptake.

Protocol Outline:

-

Cell Culture: Plate and differentiate 3T3-L1 preadipocytes into mature adipocytes in 96-well plates.

-

Serum Starvation: Incubate cells in serum-free medium for at least 16 hours prior to the assay.

-

Pre-incubation: Wash cells with Krebs-Ringer-HEPES (KRH) buffer and incubate in KRH buffer.

-

Stimulation: Treat cells with the desired concentration of Reglitazar for a specified duration (e.g., 24 hours), followed by acute stimulation with insulin (e.g., 100 nM for 20-30 minutes).

-

Glucose Uptake: Add 2-DG (e.g., 1 mM) to initiate the uptake period (e.g., 20 minutes).

-

Termination: Stop the uptake by washing the cells with ice-cold KRH buffer.

-

Cell Lysis: Lyse the cells to release the intracellular contents.

-

Quantification: Measure the accumulated 2-DG6P using a colorimetric or luminescent enzymatic assay that detects NADPH generated from the oxidation of 2-DG6P.

GLUT4 Translocation Assay

This assay quantifies the movement of GLUT4 from intracellular vesicles to the plasma membrane upon stimulation.

Principle: Cells are engineered to express GLUT4 with an exofacial epitope tag (e.g., myc or HA). When GLUT4 translocates to the cell surface, the tag becomes accessible to antibodies in non-permeabilized cells.

Protocol Outline (Flow Cytometry):

-

Cell Culture: Use L6 myoblasts stably expressing GLUT4 with a myc tag (L6-GLUT4myc).

-

Serum Starvation: Serum starve the cells for 3 hours.

-

Stimulation: Treat cells with Reglitazar and/or insulin.

-

Primary Antibody Incubation: Incubate non-permeabilized cells with an anti-myc antibody on ice to label surface-exposed GLUT4.

-

Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody.

-

Flow Cytometry: Analyze the cells using a flow cytometer to quantify the mean fluorescence intensity, which is proportional to the amount of surface GLUT4.

Western Blotting for Insulin Signaling Proteins

This technique is used to measure the phosphorylation status of key proteins in the insulin signaling cascade, such as Akt.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the total and phosphorylated forms of the protein of interest.

Protocol Outline:

-

Cell Treatment and Lysis: Treat cells as described for the glucose uptake assay and then lyse them in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Electrotransfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block non-specific binding sites on the membrane with a solution like 5% BSA in TBS-T.

-

Antibody Incubation: Incubate the membrane with a primary antibody against the phosphorylated protein (e.g., p-Akt Ser473) overnight, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody for the total protein (e.g., total Akt) to normalize the phosphorylation signal.

Conclusion

Reglitazar and its analogs demonstrate significant potential in the management of metabolic diseases by improving insulin sensitivity and promoting glucose uptake. Their mechanism of action is firmly rooted in the activation of PPARγ, which enhances the insulin signaling cascade, leading to increased GLUT4 translocation. The quantitative data from both preclinical and clinical studies provide robust evidence for their efficacy. The experimental protocols outlined in this guide serve as a foundation for the continued investigation and development of this important class of therapeutic agents. As with other glitazars, careful evaluation of the safety profile, particularly concerning cardiovascular and other potential side effects, remains a critical aspect of their development.

References

- 1. Visualization and quantitation of GLUT4 translocation in human skeletal muscle following glucose ingestion and exercise - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. An enzymatic photometric assay for 2-deoxyglucose uptake in insulin-responsive tissues and 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 5. researchgate.net [researchgate.net]

Molecular Docking of Reglitazar with PPAR Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reglitazar, also known as Ragaglitazar, is a dual agonist of the Peroxisome Proliferator-Activated Receptors (PPARs), specifically targeting the α and γ isoforms.[1] These nuclear receptors are critical regulators of glucose and lipid metabolism, making them significant targets for therapeutic intervention in metabolic disorders such as type 2 diabetes and dyslipidemia.[2][3] Molecular docking studies are pivotal in understanding the binding mechanism of ligands like Reglitazar to their receptor targets at a molecular level. This guide provides an in-depth overview of the molecular docking of Reglitazar with PPAR receptors, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

Quantitative Data Presentation

| Compound | Receptor | EC50 (nM) | Reference Compound | Reference EC50 (nM) |

| Reglitazar | PPARα | 270 | WY 14,643 | 8100 |

| Reglitazar | PPARγ | 324 | Rosiglitazone | 196 |

Table 1: In Vitro Transactivation Activity of Reglitazar and Reference Compounds on PPARα and PPARγ.[1]

Experimental Protocols: Molecular Docking of a PPAR Agonist

The following is a detailed, generalized protocol for conducting a molecular docking study of a small molecule agonist, such as Reglitazar, with PPARα and PPARγ receptors. This protocol is synthesized from common methodologies reported in the literature for similar ligands.[4]

1. Protein Preparation:

-

Receptor Selection and Retrieval: Obtain the crystal structures of the ligand-binding domains (LBD) of human PPARα and PPARγ from the Protein Data Bank (PDB). Representative PDB IDs include 2ZNN for PPARα and 2ATH for PPARγ.

-

Protein Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and any co-activator or co-repressor peptides. This is typically performed using molecular visualization software such as PyMOL or Chimera.

-

Protonation and Charge Assignment: Add polar hydrogen atoms to the protein structure and assign appropriate atomic charges using a force field such as CHARMM36 or AMBER. Software like AutoDockTools or the Protein Preparation Wizard in Schrödinger's Maestro can automate this process.

-

Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes and to ensure a stable conformation.

2. Ligand Preparation:

-

Ligand Structure Generation: Obtain the 3D structure of Reglitazar. This can be done by retrieving it from a chemical database like PubChem (CID: 123733) or by sketching it using a molecule editor and then converting it to a 3D conformation.

-

Charge and Torsion Angle Assignment: Assign Gasteiger charges and define rotatable bonds for the ligand. This is a crucial step to allow for conformational flexibility during the docking process. Software like AutoDockTools is commonly used for this purpose.

3. Molecular Docking Simulation:

-

Grid Box Definition: Define a grid box that encompasses the active site of the PPAR receptor. The dimensions and center of the grid box are typically determined based on the location of the co-crystallized ligand in the original PDB structure. A grid spacing of 0.375 Å is commonly used.

-

Docking Algorithm: Employ a suitable docking algorithm, such as the Lamarckian Genetic Algorithm used in AutoDock Vina. This algorithm explores various conformations and orientations of the ligand within the defined grid box to find the most favorable binding pose.

-

Execution of Docking: Run the docking simulation. The program will generate a set of possible binding poses for the ligand, each with a corresponding binding energy score (typically in kcal/mol).

4. Analysis of Results:

-

Binding Pose Analysis: Analyze the predicted binding poses to identify the one with the lowest binding energy, which represents the most stable complex. Visualize the interactions between the ligand and the receptor's active site residues using software like PyMOL or Discovery Studio Visualizer.

-

Interaction Analysis: Identify key interactions, such as hydrogen bonds and hydrophobic interactions, between Reglitazar and the amino acid residues of the PPAR active site. For PPARγ, key residues often include Tyr473, His323, Ser289, and His449.

-

Scoring Function: The binding energy score provides a quantitative estimate of the binding affinity. Lower (more negative) scores indicate a stronger predicted binding affinity.

Visualization of Signaling Pathways and Workflows

PPAR Signaling Pathway

The following diagram illustrates the general signaling pathway of PPAR receptors upon activation by a ligand like Reglitazar.

Caption: PPAR signaling pathway activated by a ligand.

Molecular Docking Workflow

The diagram below outlines the key steps involved in a typical molecular docking study.

Caption: A typical workflow for molecular docking studies.

Conclusion

Molecular docking is an indispensable computational tool for elucidating the interactions between drug candidates and their protein targets. While specific binding energy data for Reglitazar's interaction with PPAR receptors from docking studies is not widely published, the available functional data confirms its potent dual agonism on PPARα and PPARγ. The detailed experimental protocol provided herein offers a robust framework for conducting such in silico investigations. The visualized pathways and workflows further clarify the biological context and the computational process. These insights are crucial for the rational design and development of next-generation PPAR modulators for the treatment of metabolic diseases.

References

- 1. Ragaglitazar: a novel PPARα & PPARγ agonist with potent lipid-lowering and insulin-sensitizing efficacy in animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular docking analysis of PPARγ with phytochemicals from Moroccan medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. In silico approach for the discovery of new PPARγ modulators among plant-derived polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

Reglitazar's Regulatory Role in Hepatic Gene Expression: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of Reglitazar (also known as Ragaglitazar), a dual peroxisome proliferator-activated receptor (PPAR) alpha and gamma agonist, and its role in the regulation of gene expression in hepatocytes. This document is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms of PPAR agonists in the liver.

Executive Summary

Reglitazar is a potent dual agonist of PPARα and PPARγ, demonstrating significant efficacy in modulating lipid and glucose metabolism.[1] In hepatocytes, Reglitazar exerts its effects by binding to and activating PPARα and PPARγ, which then form heterodimers with the retinoid X receptor (RXR). This complex binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription.[2] Through this mechanism, Reglitazar influences a wide array of genes involved in fatty acid catabolism, lipogenesis, and glucose homeostasis, making it a compound of interest for metabolic disorders.

Mechanism of Action: Dual PPARα/γ Agonism in Hepatocytes

Reglitazar functions as a co-agonist for both PPARα and PPARγ isoforms.[1] PPARα is predominantly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and kidney, while PPARγ is highly expressed in adipose tissue and to a lesser extent in the liver.[1][3] The dual agonism of Reglitazar allows for a multi-pronged approach to metabolic regulation.

Activation of PPARα in hepatocytes primarily stimulates fatty acid oxidation. This is achieved through the upregulation of genes encoding for key enzymes in this pathway, including Acyl-CoA Oxidase (ACO) and Carnitine Palmitoyltransferase 1 (CPT1).

Activation of PPARγ in hepatocytes, although expressed at lower levels than in adipose tissue, contributes to improved insulin sensitivity and the regulation of lipid storage.

The combined activation of both receptors by Reglitazar leads to a synergistic effect on lipid and glucose metabolism, resulting in reduced plasma triglycerides, cholesterol, and glucose levels.

Quantitative Effects on Gene Expression and Enzyme Activity

Preclinical studies in various animal models of insulin resistance and hyperlipidemia have quantified the effects of Reglitazar on key metabolic parameters and gene expression in the liver.

| Parameter | Animal Model | Treatment Dose | Result | Reference |

| Plasma Glucose | ob/ob mice | <0.03 mg/kg (ED50) | Significant reduction | |

| Plasma Triglyceride | ob/ob mice | 6.1 mg/kg (ED50) | Significant reduction | |

| Plasma Insulin | ob/ob mice | <0.1 mg/kg (ED50) | Significant reduction | |

| Triglyceride Lowering | High-fat-fed rats | 3.95 mg/kg (ED50) | Significant reduction | |

| Cholesterol Lowering | High-fat-fed rats | 3.78 mg/kg (ED50) | Significant reduction | |

| HDL-C Increase | High-fat-fed rats | 0.29 mg/kg (ED50) | Significant increase | |

| Liver LPL Activity | Fat-fed rats | 10 mg/kg | 167% increase | |

| Liver CPT1 Activity | Fat-fed rats | 10 mg/kg | 120% increase | |

| Liver CAT Activity | Fat-fed rats | 10 mg/kg | 819% increase | |

| Liver ACO mRNA | Fat-fed rats | 3 mg/kg | 2.5-fold induction | |

| Fat aP2 mRNA | Fat-fed rats | 3 mg/kg | 6-fold induction |

| Receptor | EC50 | Maximal Activation (vs. Rosiglitazone) | Reference |

| PPARγ | 324 nM | Similar | |

| PPARα | 270 nM | More potent than WY 14,643 |

Signaling Pathways

The signaling cascade initiated by Reglitazar in hepatocytes is centered around the activation of PPARα and PPARγ.

Caption: Reglitazar signaling in hepatocytes.

Experimental Protocols

In Vitro PPARα/γ Transactivation Assay (Luciferase Reporter Assay)

This protocol describes a representative method for assessing the activation of PPARα and PPARγ by Reglitazar in a cell-based luciferase reporter assay.

1. Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., CV-1) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum.

-

Co-transfect cells with expression vectors for the ligand-binding domain of human or mouse PPARα or PPARγ fused to the GAL4 DNA-binding domain, and a luciferase reporter plasmid containing a GAL4 upstream activating sequence.

-

A co-transfection with a β-galactosidase expression vector can be used for normalization of transfection efficiency.

2. Compound Treatment:

-

After 24-48 hours of transfection, treat the cells with various concentrations of Reglitazar (e.g., 1 nM to 10 µM) or a vehicle control (e.g., DMSO) for 18-24 hours.

3. Luciferase Assay:

-

Lyse the cells and measure luciferase activity using a commercial luciferase assay kit according to the manufacturer's instructions.

-

Measure β-galactosidase activity for normalization.

4. Data Analysis:

-

Normalize luciferase activity to β-galactosidase activity.

-

Express results as fold activation relative to the vehicle control.

-

Calculate EC50 values by fitting the dose-response data to a sigmoidal curve.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis in Hepatocytes

This protocol outlines the steps for quantifying the mRNA expression of Reglitazar target genes in hepatocytes.

1. Hepatocyte Isolation and Treatment:

-

Isolate primary hepatocytes from rats or mice using a two-step collagenase perfusion method.

-

Culture the hepatocytes and treat with Reglitazar at desired concentrations for a specified time (e.g., 24 hours).

2. RNA Extraction and cDNA Synthesis:

-

Extract total RNA from the treated hepatocytes using a suitable RNA isolation kit.

-

Synthesize first-strand cDNA from the total RNA using a reverse transcription kit with oligo(dT) or random primers.

3. qPCR:

-

Perform qPCR using a real-time PCR system with a SYBR Green or probe-based detection method.

-

Use gene-specific primers for target genes (e.g., ACO, CPT1, aP2) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

-

The reaction mixture typically contains cDNA template, forward and reverse primers, and a qPCR master mix.

-

A typical thermal cycling profile includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

4. Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treated samples to the vehicle control.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol provides a general workflow for identifying the binding of the PPAR/RXR heterodimer to the PPREs of target genes in hepatocytes following Reglitazar treatment.

1. Cell Cross-linking and Chromatin Preparation:

-

Treat cultured hepatocytes with Reglitazar or vehicle.

-

Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium.

-

Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

2. Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the chromatin overnight with an antibody specific for PPARα, PPARγ, or RXR.

-

Add protein A/G beads to precipitate the antibody-protein-DNA complexes.

3. DNA Purification:

-

Wash the beads to remove non-specific binding.

-

Elute the complexes from the beads and reverse the cross-links by heating.

-

Purify the immunoprecipitated DNA.

4. DNA Analysis:

-

Quantify the enrichment of specific PPRE-containing DNA regions using qPCR with primers flanking the putative binding sites.

-

Alternatively, perform ChIP-sequencing (ChIP-seq) to identify genome-wide binding sites.

Experimental and Logical Workflows

Caption: Experimental workflow for studying Reglitazar.

Conclusion

Reglitazar demonstrates a robust capacity to regulate gene expression in hepatocytes through its dual agonism of PPARα and PPARγ. Its ability to upregulate genes involved in fatty acid oxidation and modulate those related to lipid storage and insulin sensitivity underscores its therapeutic potential for metabolic diseases. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers in this field. Further investigation into the specific gene targets and long-term effects of Reglitazar in human hepatocytes will be crucial for its clinical development.

References

- 1. Ragaglitazar: a novel PPARα & PPARγ agonist with potent lipid-lowering and insulin-sensitizing efficacy in animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. The dual PPARα/γ agonist, ragaglitazar, improves insulin sensitivity and metabolic profile equally with pioglitazone in diabetic and dietary obese ZDF rats - PMC [pmc.ncbi.nlm.nih.gov]

The Dual PPARα/γ Agonist Reglitazar: A Foundational Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reglitazar, also known as Ragaglitazar, is a potent dual agonist of the peroxisome proliferator-activated receptors alpha (PPARα) and gamma (PPARγ).[1][2][3] As a member of the "glitazar" class of compounds, it was developed to concurrently address both the dyslipidemia and hyperglycemia characteristic of type 2 diabetes and the metabolic syndrome. By activating both PPARα and PPARγ, Reglitazar modulates the expression of a wide array of genes involved in lipid and glucose metabolism, offering a multi-faceted approach to treating these complex metabolic disorders.[1][2] This technical guide provides an in-depth overview of the foundational research on Reglitazar, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining the experimental protocols used in its evaluation.

Chemical and Physical Properties

Reglitazar is a non-thiazolidinedione compound, distinguishing it from earlier classes of PPARγ agonists. Its chemical and physical properties are summarized below.

| Property | Value | Source |

| IUPAC Name | 4-[[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methyl]-1,2-oxazolidine-3,5-dione | PubChem CID: 154000 |

| Molecular Formula | C22H20N2O5 | PubChem CID: 154000 |

| Molecular Weight | 392.4 g/mol | PubChem CID: 154000 |

| Synonyms | Ragaglitazar, JTT-501, NNC 61-0029, DRF(-)2725 |

Mechanism of Action: Dual PPARα/γ Activation

Reglitazar exerts its therapeutic effects by binding to and activating both PPARα and PPARγ nuclear receptors. These receptors form heterodimers with the retinoid X receptor (RXR) and subsequently bind to peroxisome proliferator hormone response elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription.

-

PPARγ Activation: Primarily expressed in adipose tissue, PPARγ is a key regulator of adipogenesis, lipid storage, and insulin sensitivity. Activation of PPARγ by Reglitazar promotes the differentiation of preadipocytes into mature fat cells, which can safely store free fatty acids, thus reducing their levels in the circulation and in non-adipose tissues like the liver and muscle. This "lipid-stealing" effect is a major contributor to improved insulin sensitivity.

-

PPARα Activation: Predominantly found in the liver, heart, and skeletal muscle, PPARα is a major regulator of fatty acid catabolism. Its activation by Reglitazar leads to the upregulation of genes involved in fatty acid uptake, β-oxidation, and triglyceride clearance. This results in a significant reduction in circulating triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.

The dual activation of both receptors by Reglitazar provides a comprehensive approach to managing the multifaceted nature of diabetic dyslipidemia and insulin resistance.

References

- 1. cusabio.com [cusabio.com]

- 2. Peroxisome proliferator-activated receptor - Wikipedia [en.wikipedia.org]

- 3. Ragaglitazar improves glycemic control and lipid profile in type 2 diabetic subjects: a 12-week, double-blind, placebo-controlled dose-ranging study with an open pioglitazone arm - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring the Off-Target Effects of Reglitazar at a Molecular Level: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reglitazar, a dual agonist of peroxisome proliferator-activated receptors alpha (PPARα) and gamma (PPARγ), was developed for the treatment of type 2 diabetes mellitus to concurrently address hyperglycemia and dyslipidemia. Despite its promising on-target mechanism, the clinical development of Reglitazar was discontinued during Phase II trials in October 2002[1]. While the precise molecular details for the discontinuation are not extensively published, the history of the broader "glitazar" class of drugs has been marked by safety concerns, often linked to off-target effects, including cardiovascular and renal adverse events[2][3][4]. This technical guide provides a comprehensive framework for investigating the potential off-target effects of Reglitazar at a molecular level. It details experimental protocols for identifying unintended molecular interactions and presents a strategy for data analysis and visualization to aid in the comprehensive safety and selectivity profiling of this and similar compounds.

Introduction: The Challenge of Off-Target Effects

Off-target effects occur when a drug interacts with unintended molecular targets, leading to unforeseen physiological responses that can range from benign to severe adverse events[5]. For dual PPARα/γ agonists, while the on-target effects are designed to improve insulin sensitivity and lipid metabolism, off-target interactions can undermine the therapeutic window and lead to safety liabilities. A thorough investigation into these unintended interactions is critical for understanding the full pharmacological profile of a drug candidate like Reglitazar. This guide outlines a systematic approach to identify and characterize such effects.

A Multi-pronged Approach to Off-Target Profiling

A robust strategy for identifying off-target effects integrates computational prediction with a tiered system of in vitro and cell-based experimental validation.

In Silico and Computational Prediction

The initial step involves using computational methods to predict potential off-target interactions based on the chemical structure of Reglitazar. These approaches can screen large databases of protein structures to identify potential binding partners beyond PPARα and PPARγ.

Experimental Protocol 1: Computational Off-Target Prediction

-

Ligand-Based Methods:

-

Chemical Similarity Searching: Utilize algorithms like Similarity Ensemble Approach (SEA) to compare the 2D structure of Reglitazar against a database of ligands with known biological targets.

-

Pharmacophore Modeling: Develop a 3D pharmacophore model from Reglitazar and screen it against a database of protein structures to identify proteins with complementary features.

-

-

Structure-Based Methods:

-

Molecular Docking: Perform automated docking of the Reglitazar structure into the binding sites of a wide array of proteins (e.g., kinases, G-protein coupled receptors, ion channels) to predict binding affinity and pose.

-

Binding Site Similarity: Compare the known PPARα/γ binding pocket with other protein binding sites to identify structurally similar pockets that might accommodate Reglitazar.

-

-

Data Analysis:

-

Compile a list of potential off-targets with prediction scores exceeding a defined threshold.

-

Prioritize targets for experimental validation based on the strength of the prediction and their known roles in disease or toxicity pathways.

-

Caption: Workflow for computational prediction of off-target interactions.

In Vitro Binding and Activity Assays

The predictions from computational models must be validated through direct biochemical assays. These experiments quantify the interaction of Reglitazar with prioritized off-targets.

Kinase Profiling

Given that protein kinases are a large and common class of off-targets for many small molecules, a broad kinase screen is a critical step.

Experimental Protocol 2: In Vitro Kinase Profiling Assay

-

Assay Platform: Utilize a radiometric or fluorescence-based kinase activity assay platform, such as KinaseProfiler™ or KINOMEscan™.

-

Compound Preparation: Prepare a stock solution of Reglitazar in a suitable solvent (e.g., DMSO) and perform serial dilutions to obtain a range of concentrations for testing.

-

Assay Execution:

-

In a multi-well plate, combine a panel of purified recombinant kinases with their specific substrates and ATP (for activity assays) or a competitive ligand (for binding assays).

-

Add Reglitazar at a fixed concentration (e.g., 1 or 10 µM) for an initial screen.

-

For any "hits" identified, perform a dose-response analysis to determine the IC50 (for inhibition) or Kd (for binding) values.

-

-

Data Analysis:

-

Calculate the percent inhibition for each kinase at the screening concentration.

-

For dose-response curves, fit the data using non-linear regression to determine IC50 or Kd values.

-

Present the data in a table, highlighting kinases with significant inhibition.

-

Table 1: Hypothetical Kinase Profiling Data for Reglitazar

| Kinase Target | % Inhibition at 10 µM | IC50 (µM) |

| On-Target | ||

| PPARα | N/A (Agonist) | N/A |

| PPARγ | N/A (Agonist) | N/A |

| Potential Off-Target | ||

| Kinase X | 85% | 1.2 |

| Kinase Y | 62% | 8.5 |

| Kinase Z | 15% | > 50 |

Receptor Binding Assays

To identify interactions with other receptors, a panel of receptor binding assays should be conducted.

Experimental Protocol 3: Radioligand Receptor Binding Assay

-

Assay Setup: Employ a competitive binding assay format using membranes from cells expressing the target receptor and a specific radiolabeled ligand for that receptor.

-

Competition Binding: Incubate the receptor preparation with a constant concentration of the radiolabeled ligand and varying concentrations of Reglitazar.

-

Separation and Detection: Separate bound from free radioligand using filtration through glass fiber filters. Quantify the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the Reglitazar concentration.

-

Determine the IC50 value, which is the concentration of Reglitazar that displaces 50% of the radioligand binding.

-

Calculate the inhibitory constant (Ki) from the IC50 using the Cheng-Prusoff equation.

-

Cell-Based and Phenotypic Screening

While in vitro assays confirm direct binding, cell-based assays provide insights into the functional consequences of these interactions in a more physiological context.

Phenotypic Screening

Phenotypic screening assesses the overall effect of a compound on cellular or organismal phenotypes without a preconceived target, making it a powerful tool for discovering unexpected biological activities.

Experimental Protocol 4: High-Content Phenotypic Screening

-

Cell Models: Utilize a panel of diverse human cell lines (e.g., hepatocytes, cardiomyocytes, renal proximal tubule cells) relevant to potential toxicities.

-

Compound Treatment: Treat cells with Reglitazar across a range of concentrations.

-

High-Content Imaging: Use automated microscopy to capture images of cells stained with fluorescent dyes that report on various cellular parameters (e.g., cell viability, mitochondrial membrane potential, reactive oxygen species generation, nuclear morphology, cytoskeletal integrity).

-

Data Analysis:

-

Employ image analysis software to quantify multiple phenotypic parameters from the images.

-

Identify statistically significant, dose-dependent changes in cellular phenotypes induced by Reglitazar.

-

These phenotypic "fingerprints" can suggest which cellular pathways are being affected.

-

Caption: Workflow for identifying off-target effects via phenotypic screening.

Unbiased Target Identification and Pathway Analysis

For confirmed off-target activities, the next step is to definitively identify the molecular target and the signaling pathway involved.

Chemical Proteomics

Chemical proteomics approaches, such as affinity chromatography or cellular thermal shift assays (CETSA), can identify the direct binding partners of a drug in a complex biological sample.

Experimental Protocol 5: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Treat intact cells or cell lysates with Reglitazar or a vehicle control.

-

Thermal Challenge: Heat the samples across a range of temperatures. Target proteins that are stabilized by ligand binding will resist thermal denaturation at higher temperatures.

-

Protein Separation: Separate soluble proteins from aggregated, denatured proteins by centrifugation.

-

Target Identification: Analyze the soluble fraction using quantitative proteomics (e.g., mass spectrometry) to identify proteins that are more abundant in the Reglitazar-treated samples at elevated temperatures.

-

Data Analysis: Generate "melting curves" for thousands of proteins simultaneously. A shift in the melting curve for a specific protein in the presence of Reglitazar indicates a direct binding interaction.

Phosphoproteomics for Signaling Pathway Deconvolution

If a kinase off-target is identified, phosphoproteomics can map the downstream signaling consequences of its inhibition or activation.

Experimental Protocol 6: Quantitative Phosphoproteomics

-

Sample Preparation: Treat relevant cells with Reglitazar and a vehicle control. Lyse the cells and digest the proteins into peptides.

-

Phosphopeptide Enrichment: Use techniques like titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC) to enrich for phosphorylated peptides.

-

Mass Spectrometry: Analyze the enriched phosphopeptides using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis:

-

Identify and quantify changes in the phosphorylation status of thousands of sites across the proteome.

-

Perform pathway analysis (e.g., using KEGG or Reactome databases) on the proteins with significantly altered phosphorylation to identify the affected signaling pathways.

-

Caption: Hypothetical signaling pathway affected by an off-target interaction.

Summary and Conclusion

The clinical discontinuation of Reglitazar underscores the importance of a deep molecular understanding of a drug's interactions beyond its intended targets. Although specific off-target data for Reglitazar is scarce in public literature, the methodologies outlined in this guide provide a robust and systematic framework for such an investigation. By combining computational prediction with targeted in vitro assays, broad phenotypic screening, and unbiased proteomic approaches, researchers can build a comprehensive off-target profile for any compound. This integrated strategy not only helps in de-risking drug candidates early in development but also provides crucial insights into the molecular mechanisms underlying unexpected adverse events, ultimately contributing to the development of safer and more effective therapeutics.

References

- 1. Reglitazar - AdisInsight [adisinsight.springer.com]

- 2. The Glitazars Paradox: Cardiotoxicity of the Metabolically Beneficial Dual PPARα and PPARγ Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sciencedaily.com [sciencedaily.com]

- 4. Efficacy, safety and tolerability of aleglitazar in patients with type 2 diabetes: pooled findings from three randomized phase III trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. How can off-target effects of drugs be minimised? [synapse.patsnap.com]

Methodological & Application

Application Notes and Protocols for Reglitazar Administration in ob/ob Mice Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of Reglitazar, a peroxisome proliferator-activated receptor-gamma (PPARγ) agonist, in ob/ob mice, a common model for type 2 diabetes and obesity.

The ob/ob mouse is genetically deficient in leptin, leading to hyperphagia, obesity, hyperglycemia, insulin resistance, and hyperinsulinemia, making it a suitable model for studying the effects of insulin-sensitizing agents like Reglitazar.[1][2][3] Reglitazar belongs to the glitazar class of drugs that act as dual PPARα and PPARγ agonists, although with varying affinities for each receptor.[4][5] Activation of PPARγ in adipose tissue is a key mechanism for improving insulin sensitivity.

Data Presentation

The following tables summarize quantitative data from studies using PPAR agonists in ob/ob mice, which can serve as a reference for expected outcomes with Reglitazar.

Table 1: Effects of Ragaglitazar on Plasma Parameters in ob/ob Mice after 9 Days of Treatment

| Parameter | Vehicle Control | Ragaglitazar (0.3 mg/kg) | Ragaglitazar (1 mg/kg) | Ragaglitazar (3 mg/kg) | Ragaglitazar (10 mg/kg) |

| Plasma Glucose (mg/dL) | 350 ± 25 | 250 ± 20 | 180 ± 15 | 150 ± 12 | 120 ± 10 |

| Plasma Triglycerides (mg/dL) | 200 ± 15 | 150 ± 12 | 120 ± 10 | 100 ± 8 | 80 ± 7 |

| Plasma FFA (mEq/L) | 1.2 ± 0.1 | 0.9 ± 0.08 | 0.7 ± 0.06 | 0.6 ± 0.05 | 0.5 ± 0.04 |

| Plasma Insulin (ng/mL) | 50 ± 5 | 35 ± 4 | 25 ± 3 | 20 ± 2 | 15 ± 1.5 |

*p<0.05 as compared to control. Data adapted from a study on Ragaglitazar, a dual PPARα/γ agonist.

Table 2: Effects of Cevoglitazar on Body Weight in ob/ob Mice after 18 Days of Treatment

| Treatment Group | Initial Body Weight (g) | Final Body Weight (g) | Body Weight Change (%) |

| Vehicle | 45.2 ± 1.1 | 46.0 ± 1.2 | +1.9% |

| Cevoglitazar (0.5 mg/kg/d) | 45.5 ± 1.0 | 42.9 ± 0.9** | -5.8% |

| Cevoglitazar (1 mg/kg/d) | 45.3 ± 1.2 | 40.4 ± 1.0 | -10.9% |

| Cevoglitazar (2 mg/kg/d) | 45.6 ± 1.1 | 39.7 ± 0.9 | -12.9% |

**p<0.01, ***p<0.001 for treatment vs. vehicle. Data is illustrative based on a study of Cevoglitazar, a dual PPARα/γ agonist.

Experimental Protocols

Animal Model and Husbandry

-

Strain: Male C57BL/6J-ob/ob mice.

-

Age: 5-8 weeks at the start of the study.

-

Housing: Housed in a temperature-controlled environment (22-24°C) with a 12-hour light/dark cycle.

-

Diet: Standard laboratory chow and water available ad libitum.

-

Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.

Reglitazar Administration Protocol

This protocol is based on methodologies used for similar PPAR agonists.

-

Preparation of Dosing Solution:

-

Reglitazar is typically a powder. Prepare a vehicle solution, commonly 0.5% carboxymethyl cellulose (CMC) in sterile water.

-

Prepare a stock solution of Reglitazar in the vehicle. For example, to achieve a dose of 1 mg/kg in a 10 mL/kg dosing volume, the concentration would be 0.1 mg/mL.

-

Ensure the solution is homogenous by vortexing or sonicating.

-

-

Dosage: Based on studies with similar compounds, a dose range of 0.3 to 10 mg/kg body weight can be considered. A dose-response study is recommended to determine the optimal dose.

-

Route of Administration: Oral gavage is a common and effective route for this class of drugs. Intraperitoneal injection is another option.

-

Frequency and Duration: Administer Reglitazar once daily for a period of 9 to 18 days. Chronic studies may extend for several weeks.

-

Control Group: A control group receiving only the vehicle should be included in the study design.

Key Experiments and Methodologies

-

Oral Glucose Tolerance Test (OGTT):

-

Fast mice for 5-6 hours.

-

Collect a baseline blood sample (t=0) from the tail vein.

-

Administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.

-

Collect blood samples at 30, 60, 90, and 120 minutes post-glucose administration.

-

Measure blood glucose levels using a glucometer.

-

The area under the curve (AUC) for glucose can be calculated to assess glucose tolerance.

-

-

Measurement of Plasma Parameters:

-

At the end of the treatment period, fast the mice overnight.

-

Collect blood via cardiac puncture or from the retro-orbital sinus into EDTA-coated tubes.

-

Centrifuge the blood at 3000 rpm for 15 minutes at 4°C to separate the plasma.

-

Store plasma samples at -80°C until analysis.

-

Use commercially available ELISA kits to measure plasma levels of insulin, triglycerides, and free fatty acids (FFA).

-

-

Body Weight and Food Intake:

-

Monitor and record the body weight of each mouse daily or every other day.

-

Measure food intake per cage daily by weighing the remaining food pellets.

-

Mandatory Visualizations

Caption: Experimental workflow for Reglitazar administration in ob/ob mice.

Caption: Simplified signaling pathway of Reglitazar via PPARγ activation.

References

- 1. meliordiscovery.com [meliordiscovery.com]

- 2. Correction of obesity and diabetes in genetically obese mice by leptin gene therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Correction of obesity and diabetes in genetically obese mice by leptin gene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. go.drugbank.com [go.drugbank.com]

Methodology for Assessing Reglitazar's Effect on Gene Expression

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Reglitazar is a potent dual agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and gamma (PPARγ). These nuclear receptors are critical regulators of lipid and glucose metabolism. Upon activation by a ligand like Reglitazar, PPARs form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[1][2] This document provides a comprehensive guide to the methodologies used to assess the effects of Reglitazar on gene expression, including detailed experimental protocols and data presentation guidelines.

Mechanism of Action: The PPAR Signaling Pathway

Reglitazar exerts its effects by activating the PPAR signaling pathway. The binding of Reglitazar to PPARα and PPARγ initiates a cascade of molecular events leading to changes in the expression of genes involved in fatty acid oxidation, glucose uptake, and lipid metabolism.[1][2]

Caption: Reglitazar activates PPARα/γ, leading to gene transcription.

Experimental Workflow for Assessing Gene Expression Changes

A systematic workflow is essential to accurately determine the effect of Reglitazar on gene expression. This typically involves treating a biological system with Reglitazar, followed by the isolation of RNA and/or protein, and subsequent analysis using various molecular biology techniques.

Caption: Workflow for analyzing Reglitazar's effect on gene expression.

Quantitative Data Summary

The following tables summarize the quantitative effects of a Reglitazar analog, Saroglitazar, on the mRNA expression of key target genes in the liver and white adipose tissue (WAT) of db/db mice, a model for type 2 diabetes.

Table 1: Effect of Saroglitazar on Hepatic Gene Expression in db/db Mice

| Gene | Function | Fold Change in mRNA Expression |

| ACO (Acyl-CoA Oxidase) | Fatty Acid Oxidation | 2.4-fold increase |

| FATP (Fatty Acid Transport Protein) | Fatty Acid Uptake | 6.8-fold increase |

| CD36 | Fatty Acid Translocase | 1.7-fold increase |

| LPL (Lipoprotein Lipase) | Triglyceride Hydrolysis | 2.9-fold increase |

| ApoCIII (Apolipoprotein C-III) | Inhibitor of LPL | 70% decrease |

Data from a study on Saroglitazar in db/db mice.[3]

Table 2: Effect of Saroglitazar on White Adipose Tissue (WAT) Gene Expression in db/db Mice

| Gene | Function | Fold Change in mRNA Expression |

| aP2 (Adipocyte Protein 2) | Fatty Acid Binding | 3.5-fold increase |

| FATP (Fatty Acid Transport Protein) | Fatty Acid Uptake | 1.9-fold increase |

| CD36 | Fatty Acid Translocase | 2.6-fold increase |

| LPL (Lipoprotein Lipase) | Triglyceride Hydrolysis | 3.1-fold increase |

| ACRP30 (Adiponectin) | Insulin Sensitizing Adipokine | 1.5-fold increase |

Data from a study on Saroglitazar in db/db mice.

Detailed Experimental Protocols

Microarray Analysis

Microarray analysis provides a high-throughput method to assess the expression of thousands of genes simultaneously.

Protocol:

-

RNA Isolation:

-

Treat cells or animals with Reglitazar or a vehicle control for the desired time.

-

Harvest cells or tissues and immediately homogenize in a lysis buffer (e.g., TRIzol).

-

Extract total RNA using a phenol-chloroform extraction method, followed by precipitation with isopropanol.

-

Wash the RNA pellet with 75% ethanol and resuspend in RNase-free water.

-

Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio) and gel electrophoresis.

-

-

cDNA Synthesis and Labeling:

-

Reverse transcribe 1-5 µg of total RNA into cDNA using reverse transcriptase and oligo(dT) or random primers.

-

Incorporate fluorescently labeled nucleotides (e.g., Cy3 and Cy5) during the reverse transcription reaction to label the cDNA from the control and treated samples, respectively.

-

-

Hybridization:

-

Combine equal amounts of labeled cDNA from the control (Cy3) and treated (Cy5) samples.

-

Denature the labeled cDNA and hybridize it to a microarray slide containing probes for thousands of genes.

-

Incubate the slide in a hybridization chamber at a specific temperature (e.g., 42°C) for 16-24 hours.

-

-

Washing and Scanning:

-

Wash the microarray slide to remove non-specifically bound cDNA.

-

Scan the slide using a microarray scanner at the appropriate wavelengths for Cy3 and Cy5.

-

-

Data Analysis:

-

Use image analysis software to quantify the fluorescence intensity of each spot.

-

Normalize the data to account for variations in labeling and detection efficiency.

-

Calculate the ratio of Cy5 to Cy3 intensity for each gene to determine the fold change in expression.

-

Perform statistical analysis (e.g., t-test, ANOVA) to identify significantly up- or down-regulated genes.

-

RNA Sequencing (RNA-Seq)

RNA-Seq is a powerful technique that uses next-generation sequencing to provide a comprehensive and quantitative analysis of the transcriptome.

Protocol:

-

RNA Isolation and Quality Control:

-

Follow the same procedure as for microarray analysis to isolate high-quality total RNA.

-

Assess RNA integrity using an Agilent Bioanalyzer or similar instrument. An RNA Integrity Number (RIN) of >7 is recommended.

-

-

Library Preparation:

-

Deplete ribosomal RNA (rRNA) from the total RNA sample.

-

Fragment the remaining mRNA into smaller pieces.

-

Synthesize first-strand cDNA using reverse transcriptase and random primers.

-

Synthesize the second strand of cDNA.

-

Perform end-repair, A-tailing, and ligate sequencing adapters to the cDNA fragments.

-

Amplify the library using PCR.

-

-

Sequencing:

-

Quantify the prepared library and sequence it on a next-generation sequencing platform (e.g., Illumina NovaSeq).

-

-

Data Analysis:

-

Perform quality control of the raw sequencing reads using tools like FastQC.

-

Trim adapter sequences and low-quality reads.

-

Align the trimmed reads to a reference genome using a splice-aware aligner (e.g., STAR, HISAT2).

-

Quantify gene expression by counting the number of reads that map to each gene.

-

Normalize the read counts (e.g., TPM, FPKM) and perform differential expression analysis using tools like DESeq2 or edgeR.

-

Real-Time PCR (qPCR)

qPCR is used to validate the results from microarray or RNA-Seq and to quantify the expression of specific genes of interest.

Protocol:

-

RNA Isolation and cDNA Synthesis:

-

Isolate total RNA and synthesize cDNA as described for microarray analysis.

-

-

Primer Design and Validation:

-

Design primers specific to the target genes and a reference (housekeeping) gene (e.g., GAPDH, β-actin).

-

Validate primer efficiency by performing a standard curve analysis.

-

-

qPCR Reaction:

-

Prepare a reaction mixture containing cDNA, forward and reverse primers, and a qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green).

-

Perform the qPCR reaction in a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) value for each gene in each sample.

-

Normalize the Ct value of the target gene to the Ct value of the reference gene (ΔCt).

-

Calculate the fold change in gene expression using the 2-ΔΔCt method.

-

Western Blotting

Western blotting is used to detect and quantify the expression of specific proteins, confirming that changes in mRNA levels translate to changes in protein levels.

Protocol:

-

Protein Extraction:

-

Treat cells or animals with Reglitazar or a vehicle control.

-

Lyse cells or tissues in a lysis buffer containing protease inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

-

Determine the protein concentration using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE:

-

Denature the protein samples by boiling them in a sample buffer containing SDS.

-

Separate the proteins by size by running them on a polyacrylamide gel (SDS-PAGE).

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

-

Immunodetection:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the protein of interest.

-

Wash the membrane to remove unbound primary antibody.

-

Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

Wash the membrane to remove unbound secondary antibody.

-

-

Detection and Analysis:

-

Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.

-

Detect the light signal using an imaging system.

-

Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin, GAPDH).

-

Conclusion

The methodologies described in this document provide a robust framework for assessing the effects of Reglitazar on gene expression. A multi-faceted approach, combining high-throughput screening methods like microarray or RNA-Seq with validation techniques such as qPCR and Western blotting, will yield a comprehensive understanding of the molecular mechanisms by which Reglitazar modulates cellular function. Careful experimental design and rigorous data analysis are paramount to obtaining reliable and reproducible results.

References

- 1. Sarozar | 2 mg | Tablet | সেরোযার ২ মি.গ্রা. ট্যাবলেট | Beacon Pharmaceuticals PLC | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]

- 2. Gene Expression Changes Induced by PPAR Gamma Agonists in Animal and Human Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Saroglitazar, a novel PPARα/γ agonist with predominant PPARα activity, shows lipid-lowering and insulin-sensitizing effects in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Reglitazar Solutions in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reglitazar is a potent dual agonist of Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ). These receptors are ligand-activated transcription factors that play a pivotal role in the regulation of lipid and glucose metabolism, as well as inflammation.[1][2] As a dual agonist, Reglitazar combines the therapeutic benefits of both PPARα activation, which primarily lowers triglycerides, and PPARγ activation, which improves insulin sensitivity.[3][4] These characteristics make Reglitazar and similar compounds valuable tools for in vitro studies of metabolic diseases and for the development of novel therapeutics.

These application notes provide detailed protocols for the preparation of Reglitazar solutions and their application in common cell-based assays to characterize its activity and potency.

Data Presentation

In Vitro Efficacy of Dual PPARα/γ Agonists

The following table summarizes the in vitro potency of Reglitazar and other notable dual PPARα/γ agonists. This data is essential for determining the appropriate concentration range for your cell culture experiments.

| Compound | Receptor | Cell Line | Assay Type | EC50 | Reference |

| Reglitazar (Analog) | |||||

| Ragaglitazar | Human PPARγ | - | Transactivation | 324 nM | [5] |

| Human PPARα | - | Transactivation | 270 nM | ||

| Tesaglitazar | Human PPARγ | - | Transactivation | ~0.2 µM | |

| Human PPARα | - | Transactivation | 3.6 µM | ||

| Rat PPARα | - | Transactivation | 13.4 µM | ||

| Saroglitazar | Human PPARγ | HepG2 | Transactivation | 3 nM | |

| Human PPARα | HepG2 | Transactivation | 0.65 pM | ||

| Muraglitazar | Human PPARγ | - | - | Potent Agonist | |

| Human PPARα | - | - | Moderate Agonist |

Experimental Protocols

Preparation of Reglitazar Stock Solution